molecular formula C17H15FN8S B11477695 1-({5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

1-({5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

Cat. No.: B11477695
M. Wt: 382.4 g/mol
InChI Key: LJRCYJXGKGHXCK-UHFFFAOYSA-N
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Description

1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and phenyl groups via substitution reactions. The final step often involves the formation of the tetrazole ring through a cycloaddition reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be catalyzed by acids or bases.

Scientific Research Applications

1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and phenyl groups, along with the triazole and tetrazole rings, allows the compound to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

1-[(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of triazole rings and fluorophenyl groups, but differ in their specific substituents and overall structure

Properties

Molecular Formula

C17H15FN8S

Molecular Weight

382.4 g/mol

IUPAC Name

1-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C17H15FN8S/c18-13-8-6-12(7-9-13)11-27-17-22-20-15(10-25-16(19)21-23-24-25)26(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,19,21,24)

InChI Key

LJRCYJXGKGHXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CN4C(=NN=N4)N

Origin of Product

United States

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